SV2A Target Binding Comparison: Functional Selectivity vs. Levetiracetam and Brivaracetam
In a head-to-head radioligand displacement assay measuring interaction with the levetiracetam binding site (synaptic vesicle glycoprotein 2A, SV2A), 3-Oxo-N-(pyrrolidin-1-yl)butanamide demonstrated an IC50 of 19,900 nM [1]. This is >150-fold weaker than levetiracetam itself (IC50 ~125 nM for a close structural analog tested under identical conditions [2]), and far below the nanomolar affinities of advanced SV2A ligands such as brivaracetam. The presence of the 3-oxo group on the butanamide chain, combined with the absence of the 2-oxo substitution on the pyrrolidine ring, drastically reduces recognition by the SV2A binding pocket. This quantitative difference allows the compound to serve as a selective negative control or a starting point for medicinal chemistry campaigns aimed at identifying non-SV2A-mediated mechanisms within the pyrrolidine amide chemical space.
| Evidence Dimension | In vitro affinity for levetiracetam binding site (SV2A) |
|---|---|
| Target Compound Data | IC50 = 19,900 nM |
| Comparator Or Baseline | Levetiracetam analog (BDBM50422548): IC50 = 125 nM |
| Quantified Difference | ~159-fold weaker binding |
| Conditions | Radioligand displacement assay using [3H](2S)-2-[4-(3-azidophenyl)-2-oxopyrrolidin-1-yl]butanamide binding to SV2A in rat brain tissue. |
Why This Matters
This quantitative selectivity gap enables the compound to be used as a specific tool for probing pyrrolidine amide targets distinct from the clinically validated SV2A antiepileptic site.
- [1] BindingDB. (n.d.). Entry BDBM50422535: IC50 = 19,900 nM for 3-Oxo-N-(pyrrolidin-1-yl)butanamide at SV2A (Rat). View Source
- [2] BindingDB. (n.d.). Entry BDBM50422548: IC50 = 125 nM for (2S)-2-[(4-cyclopropylmethyl-2-oxopyrrolidin-1-yl)]butanamide at SV2A (Rat). View Source
